1H-Indole, 7-ethynyl-1-methyl-
Overview
Description
“1H-Indole, 7-ethynyl-1-methyl-” is a derivative of indole . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Synthesis Analysis
While specific synthesis methods for “1H-Indole, 7-ethynyl-1-methyl-” were not found, indole derivatives can be synthesized using various methods. For instance, 7-Methylindole can be prepared from 2,6-dimethylformanilide by reaction with potassium ethoxide . Another method involves a one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles .Scientific Research Applications
Synthesis and Functionalization
Synthesis of Alkynylated Indoles : Efficient procedures for synthesizing alkynylated indoles, like 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, have been developed. These compounds are used for the gold-catalyzed direct alkynylation of indoles, thiophenes, and anilines (Brand & Waser, 2012).
Photophysical Studies and Fluorescent Indole Derivatives : Indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids have shown potential as fluorescent probes. Their photophysical properties vary in different solvents, indicating their suitability for fluorescence-based applications (Pereira et al., 2010).
Microwave-Assisted Synthesis for Pharmaceutical Applications : Functionalized 2-methyl-1H-indole-3-carboxylate derivatives have been synthesized efficiently using microwave irradiation. These compounds are significant in pharmaceuticals due to the indole moiety's prominence in many natural products and synthetic pharmaceuticals (Bellavita et al., 2022).
Biological and Chemical Applications
Anticancer Potential : Several indole derivatives have demonstrated significant in-vitro antiproliferative activity against human breast cancer cell lines, while showing minimal cytotoxicity against normal cell lines. This indicates their potential as selective anticancer agents (Fawzy et al., 2018).
Inhibitory Effects on GST Isozymes : 3-Bromo-1-Ethyl-1H-Indole has shown promising inhibitory effects on glutathione S-transferase isozymes, suggesting its potential as an anticancer agent (Yılmaz et al., 2020).
Hydrogen Storage Applications : Methylated indoles, like 1-methyl-indole, are being explored for hydrogen storage based on the Liquid Organic Hydrogen Carrier approach. They offer beneficial thermochemical characteristics and improved stability in the reactive cycle of hydrogenation and dehydrogenation (Vostrikov et al., 2023).
Corrosion Inhibition : 3-Amino alkylated indoles have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their efficiency varies with the ring size of the amino group, showing that the indole structure plays a crucial role in their performance (Verma et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethynyl-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-5-4-6-10-7-8-12(2)11(9)10/h1,4-8H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCWUIBNQYWASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=CC=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 7-ethynyl-1-methyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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